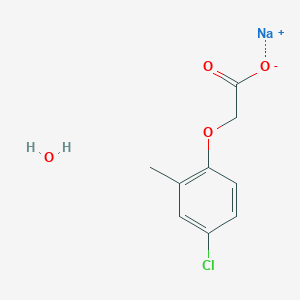![molecular formula C10H15N3O5 B14796677 2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)
2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and hydrazide groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide typically involves the reaction of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide under specific conditions. The reaction is often carried out in a solvent such as dimethyl formamide (DMF) or dimethylacetamide (DMA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazides and derivatives of 2,3,4-trihydroxybenzaldehyde, such as:
- 2-amino-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide
- 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,4-dihydroxyphenyl)methyl]propanehydrazide
Uniqueness
The uniqueness of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide lies in its trideuterio substitution, which can influence its chemical reactivity and stability. This isotopic labeling can also be useful in tracing studies and in understanding the compound’s behavior in various chemical and biological systems.
Eigenschaften
Molekularformel |
C10H15N3O5 |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/i4D2,6D |
InChI-Schlüssel |
BNQDCRGUHNALGH-HRMNUFNHSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C(=O)NNCC1=C(C(=C(C=C1)O)O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)

![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)


![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)

![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)

![N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide](/img/structure/B14796644.png)
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)


